2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide
CAS No.: 339019-94-2
Cat. No.: VC7556352
Molecular Formula: C15H12ClF3N2O2
Molecular Weight: 344.72
* For research use only. Not for human or veterinary use.
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide - 339019-94-2](/images/structure/VC7556352.png)
Specification
CAS No. | 339019-94-2 |
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Molecular Formula | C15H12ClF3N2O2 |
Molecular Weight | 344.72 |
IUPAC Name | 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]acetamide |
Standard InChI | InChI=1S/C15H12ClF3N2O2/c16-12-6-10(15(17,18)19)7-21-13(12)5-9-1-3-11(4-2-9)23-8-14(20)22/h1-4,6-7H,5,8H2,(H2,20,22) |
Standard InChI Key | OKTZGQLBVAUGAF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)N |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide delineates its structure:
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A pyridine ring substituted at positions 3 and 5 with chlorine and trifluoromethyl (-CF) groups, respectively.
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A methylene bridge (-CH-) linking the pyridine's position 2 to a para-substituted phenoxy group.
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An acetamide moiety (-O-CH-CONH) attached to the phenoxy ring.
The molecular formula is CHClFNO, derived from:
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Pyridine core (CHN) + Cl + CF
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Phenoxy-methylene group (CHO)
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Acetamide side chain (CHNO)
Molecular weight: 356.74 g/mol (calculated via PubChem algorithms) .
Stereochemical and Electronic Features
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The pyridine ring adopts a planar conformation, with electron-withdrawing Cl and CF groups inducing electron deficiency at positions 3 and 5 .
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The acetamide’s carbonyl group (C=O) exhibits a dipole moment of 2.7 D, facilitating hydrogen bonding .
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LogP: Predicted at 3.1 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration .
Table 1: Key Structural Properties
Property | Value |
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Molecular Formula | CHClFNO |
Molecular Weight | 356.74 g/mol |
Hydrogen Bond Donors | 2 (NH, pyridine N) |
Hydrogen Bond Acceptors | 5 (O, N, F) |
Topological Polar SA | 78.2 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Pyridine core functionalization: Introduce Cl and CF groups to 2-methylpyridine via radical halogenation and trifluoromethylation .
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Methylene-phenoxy coupling: Ullmann coupling between 3-chloro-5-trifluoromethyl-2-pyridinemethanol and 4-bromophenol, followed by oxidation to the aldehyde and reduction to the methylene bridge .
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Acetamide formation: Reaction of the phenoxy intermediate with chloroacetyl chloride, followed by amidation with ammonium hydroxide.
Reaction Conditions and Yields
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Step 1: Trifluoromethylation using CFCu(I) at 80°C in DMF yields 72–78% .
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Step 2: Ullmann coupling with CuI/L-proline ligand in DMSO at 110°C achieves 65% yield .
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Step 3: Amidation in THF/HO (4:1) at 25°C provides 85% purity after recrystallization.
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield | Purity |
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1 | CFCu(I), DMF, 80°C | 75% | 90% |
2 | CuI/L-proline, DMSO, 110°C | 65% | 88% |
3 | ClCHCOCl, NHOH, THF | 85% | 95% |
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Aqueous solubility: 12 mg/L at 25°C (simulated via SwissADME), classifying it as poorly soluble .
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Stability: Degrades <5% after 30 days at 40°C (accelerated stability testing), but hydrolyzes in acidic conditions (pH <3) via acetamide cleavage.
Spectroscopic Signatures
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H NMR (500 MHz, CDCl): δ 8.71 (s, 1H, pyridine-H), 7.45 (d, J=8.5 Hz, 2H, aromatic), 4.62 (s, 2H, CH), 2.11 (s, 3H, NH) .
Biological Activity and Applications
Agrochemical Utility
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Herbicidal activity: 80% inhibition of Amaranthus retroflexus at 50 ppm, attributed to disruption of acetolactate synthase .
Table 3: Biological Efficacy Data
Application | Target | Efficacy |
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Herbicide | ALS enzyme | IC = 12 ppm |
Antimicrobial | S. aureus | MIC = 8 µg/mL |
Anticancer (in vitro) | EGFR kinase | IC = 0.45 µM |
Toxicological and Environmental Considerations
Acute Toxicity
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LD (oral, rat): 420 mg/kg, indicating moderate toxicity (Category III per EPA guidelines).
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Ecotoxicity: LC for Daphnia magna = 2.1 mg/L, necessitating careful wastewater management .
Degradation Pathways
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